N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Overview
Description
N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a synthetic organic compound with a complex structure that has piqued the interest of researchers in various scientific fields. This compound integrates a unique arrangement of pyrimido, benzothiazole, and carboxamide groups, making it an intriguing subject for studying its synthesis, reactivity, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide typically involves a multi-step process that starts with the formation of the pyrimido[2,1-b][1,3]benzothiazole core. Key steps may include:
Cyclization reactions: to form the core heterocyclic structure.
N-alkylation: with 3-methylbutylamine.
Amidation: to introduce the carboxamide group.
These reactions usually require specific catalysts, temperatures, and solvents to proceed efficiently.
Industrial Production Methods
On an industrial scale, the synthesis must be optimized for high yield and purity. Techniques such as flow chemistry and automated synthesis platforms are often employed to enhance reproducibility and scalability. Key considerations include reaction time, temperature control, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide can undergo various types of chemical reactions:
Oxidation and Reduction: Transformations involving the pyrimido[2,1-b][1,3]benzothiazole core.
Substitution Reactions: Particularly nucleophilic substitutions that can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Nucleophiles: for substitution reactions include amines, alcohols, and thiols.
Major Products
The products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups onto the core structure.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound's interactions with biomolecules are of interest. It can serve as a probe or a scaffold for designing biologically active derivatives.
Medicine
In medicine, this compound has potential applications in drug development. Its structure suggests possible interactions with specific enzymes or receptors, making it a candidate for therapeutic investigation.
Industry
In industry, this compound can be used in material science and nanotechnology due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide exerts its effects typically involves:
Molecular targets: Such as enzymes or receptors where it binds to modulate activity.
Pathways: Its interaction with specific biological pathways can trigger or inhibit various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxamide
N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-4-carboxamide
Uniqueness
What sets N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide apart is its specific functional group arrangement, which influences its chemical reactivity and biological activity. These unique structural features can lead to distinct interactions in chemical and biological systems, making it a compound of considerable interest for further research and application.
Properties
IUPAC Name |
N-(3-methylbutyl)-4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-10(2)7-8-17-14(20)11-9-18-16-19(15(11)21)12-5-3-4-6-13(12)22-16/h9-10H,3-8H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVIHGUSUJKUGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CN=C2N(C1=O)C3=C(S2)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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